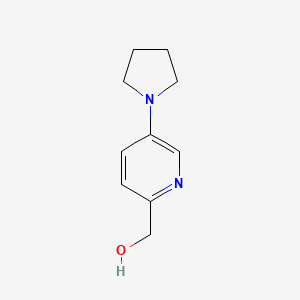
4-氯-3-碘-6-硝基-1H-吲唑
描述
4-Chloro-3-iodo-6-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of chloro, iodo, and nitro substituents at positions 4, 3, and 6, respectively
科学研究应用
4-Chloro-3-iodo-6-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用机制
Target of Action
Indazole derivatives, a class of compounds to which 4-chloro-3-iodo-6-nitro-1h-indazole belongs, have been reported to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Indazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . More research is needed to elucidate the exact mode of action of this compound.
Biochemical Pathways
Indazole derivatives are known to influence several biochemical pathways, depending on their specific structures and targets .
Result of Action
Indazole derivatives have been reported to exhibit various biological activities, suggesting they can induce a range of molecular and cellular effects .
生化分析
Biochemical Properties
4-Chloro-3-iodo-6-nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that alter the protein’s activity. Additionally, 4-Chloro-3-iodo-6-nitro-1H-indazole can form complexes with metal ions, which may further modulate its biochemical properties .
Cellular Effects
The effects of 4-Chloro-3-iodo-6-nitro-1H-indazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Moreover, 4-Chloro-3-iodo-6-nitro-1H-indazole can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 4-Chloro-3-iodo-6-nitro-1H-indazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, 4-Chloro-3-iodo-6-nitro-1H-indazole can influence gene expression by interacting with DNA or RNA, thereby modulating transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Chloro-3-iodo-6-nitro-1H-indazole in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. The compound’s stability can be influenced by various factors, such as temperature, pH, and light exposure. Over time, 4-Chloro-3-iodo-6-nitro-1H-indazole may undergo degradation, leading to the formation of byproducts that could affect its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell growth, differentiation, and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Chloro-3-iodo-6-nitro-1H-indazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell survival. At high doses, it can induce toxic or adverse effects, including cell death, tissue damage, and organ dysfunction. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
4-Chloro-3-iodo-6-nitro-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with different biological activities. These metabolic transformations can influence the compound’s efficacy, toxicity, and overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 4-Chloro-3-iodo-6-nitro-1H-indazole within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters or binding proteins. Once inside the cell, 4-Chloro-3-iodo-6-nitro-1H-indazole can localize to various cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it exerts its effects. The distribution of the compound within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 4-Chloro-3-iodo-6-nitro-1H-indazole is essential for understanding its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with DNA or transcription factors to modulate gene expression. Alternatively, 4-Chloro-3-iodo-6-nitro-1H-indazole can accumulate in the mitochondria, affecting mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-iodo-6-nitro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common approach is the halogenation of 6-nitroindazole, followed by selective iodination and chlorination. The reaction conditions often involve the use of halogenating agents such as iodine and chlorine in the presence of catalysts like copper(II) acetate.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve large-scale production.
化学反应分析
Types of Reactions: 4-Chloro-3-iodo-6-nitro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of bases like potassium carbonate.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the chloro or iodo groups.
Reduction: Formation of 4-chloro-3-iodo-6-amino-1H-indazole.
Oxidation: Formation of oxidized derivatives, though specific products depend on the reaction conditions.
相似化合物的比较
4-Chloro-3-iodo-1H-indazole: Lacks the nitro group, which may result in different biological activities.
6-Nitro-1H-indazole: Lacks the chloro and iodo substituents, affecting its chemical reactivity and applications.
4-Chloro-6-nitro-1H-indazole: Lacks the iodo substituent, which may influence its substitution reactions and biological properties.
Uniqueness: 4-Chloro-3-iodo-6-nitro-1H-indazole is unique due to the presence of all three substituents, which confer distinct chemical and biological properties
属性
IUPAC Name |
4-chloro-3-iodo-6-nitro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClIN3O2/c8-4-1-3(12(13)14)2-5-6(4)7(9)11-10-5/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLMWXADEHEFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClIN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646179 | |
| Record name | 4-Chloro-3-iodo-6-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-25-5 | |
| Record name | 4-Chloro-3-iodo-6-nitro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-iodo-6-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


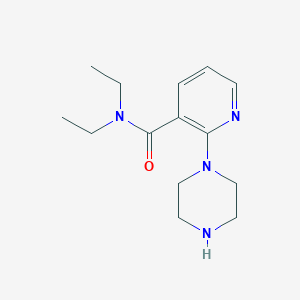
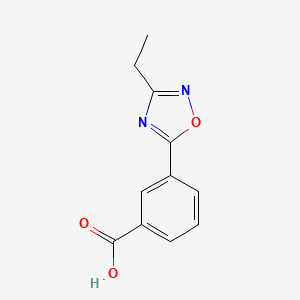

![{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371796.png)
![[1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1371797.png)
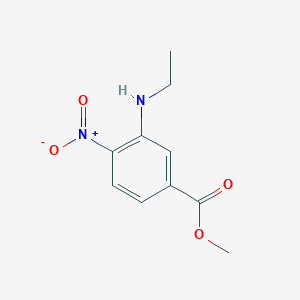
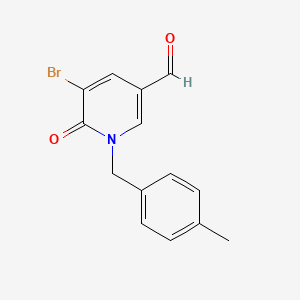
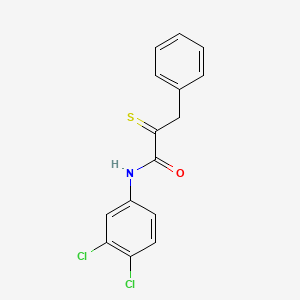
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B1371805.png)
![3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371806.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1371808.png)
![3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1371809.png)
![N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1371810.png)
